This compound can be synthesized through several methods, primarily involving the bromination of benzoic acid followed by coupling reactions. The final product is typically obtained through esterification processes.
Methyl 4-(cyclopropylethynyl)benzoate falls under the category of esters, specifically aromatic esters, due to the presence of a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 200.23 g/mol.
The synthesis of methyl 4-(cyclopropylethynyl)benzoate generally involves three main steps:
In industrial settings, similar synthetic routes are adapted for larger-scale production. This includes bulk bromination, efficient mixing during coupling reactions, and continuous flow reactors for esterification to ensure high yields and purity.
The molecular structure of methyl 4-(cyclopropylethynyl)benzoate features a benzoate group with a cyclopropylethynyl substituent at the para position. The structure can be represented by its canonical SMILES notation: COC(=O)C1=CC=C(C=C1)C#CC2CC2
.
Methyl 4-(cyclopropylethynyl)benzoate undergoes several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, oxidation typically requires acidic conditions for effective conversion.
The mechanism of action for methyl 4-(cyclopropylethynyl)benzoate involves its interaction with specific biological targets, such as enzymes or receptors. The compound may alter enzymatic activity or receptor function, leading to various biological effects that are context-dependent based on the specific application and biological system being studied.
Relevant data include:
Methyl 4-(cyclopropylethynyl)benzoate has several scientific applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1